Cas no 35515-31-2 (1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone)

1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone 化学的及び物理的性質
名前と識別子
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- 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone
- 1-(2-Chloro-4-methylsulphanyl-phenyl)-ethanone
- 1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one
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- インチ: 1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
- InChIKey: YZLNUKOPZVCGKW-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(SC)C=C1Cl)C
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57019-5.0g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95.0% | 5.0g |
$384.0 | 2025-02-20 | |
Enamine | EN300-57019-10.0g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95.0% | 10.0g |
$748.0 | 2025-02-20 | |
TRC | C994620-100mg |
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone |
35515-31-2 | 100mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR346257-5g |
1-(2-Chloro-4-methylsulphanyl-phenyl)-ethanone |
35515-31-2 | 5g |
£614.00 | 2025-02-19 | ||
Chemenu | CM460373-1g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95%+ | 1g |
$183 | 2022-06-11 | |
Aaron | AR019YTW-250mg |
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 250mg |
$89.00 | 2025-02-08 | |
Aaron | AR019YTW-1g |
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 1g |
$153.00 | 2025-02-08 | |
Aaron | AR019YTW-10g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 10g |
$1054.00 | 2023-12-14 | |
Aaron | AR019YTW-50mg |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 50mg |
$56.00 | 2025-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322643-2.5g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 2.5g |
¥6420.00 | 2024-05-17 |
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanoneに関する追加情報
Introduction to 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone (CAS No. 35515-31-2)
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 35515-31-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative, featuring a phenyl ring substituted with both chloro and methylsulfanyl groups, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.
The molecular structure of 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone consists of an acetyl group (-COCH₃) attached to a benzene ring that is further functionalized at the 2-position with a chloro group (-Cl) and at the 4-position with a methylsulfanyl group (-SCH₃). This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
In recent years, the compound has been explored in various chemical transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active agents. The presence of the chloro and methylsulfanyl groups enhances the reactivity of the aromatic ring, facilitating these transformations under mild conditions.
One of the most compelling aspects of 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone is its utility in medicinal chemistry. Researchers have leveraged its structural motifs to design novel molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chloro and methylsulfanyl substituents are known to influence the binding affinity of molecules to biological targets, making them crucial for optimizing drug-like characteristics.
The synthesis of 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the Friedel-Crafts alkylation of chlorobenzene followed by methanesulfonation, leading to the formation of 2-chloro-4-methylsulfanylbenzene. Subsequent acetylation then yields the desired ketone. Advances in catalytic methods have further refined these processes, improving yield and reducing byproduct formation.
Recent studies have also highlighted the role of 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone in material science. Its ability to undergo polymerization or serve as a monomer for specialty polymers has been explored. The aromatic core and reactive sites provide a platform for creating materials with tailored properties, such as enhanced thermal stability or biodegradability.
The pharmaceutical industry has been particularly interested in derivatives of 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone due to their potential as scaffolds for drug discovery. Computational modeling studies have demonstrated that modifications to this core structure can lead to compounds with improved pharmacokinetic profiles. For example, replacing the acetyl group with other functional groups like amides or esters can alter metabolic pathways and bioavailability.
In conclusion, 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone (CAS No. 35515-31-2) represents a versatile intermediate with broad applications across organic synthesis, medicinal chemistry, and material science. Its unique structural features continue to inspire innovative research, underscoring its importance as a building block for advanced chemical investigations.
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